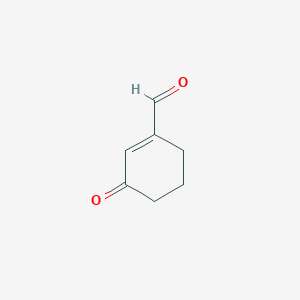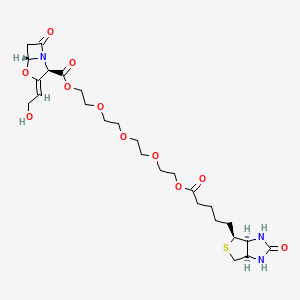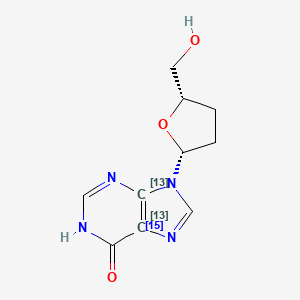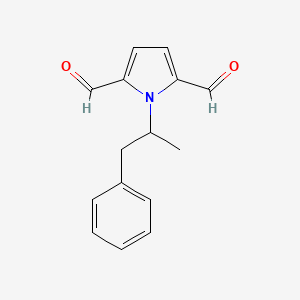
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde is an organic compound that features a pyrrole ring substituted with a phenylpropan-2-yl group and two aldehyde groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde typically involves the reaction of 1-phenylpropan-2-ylamine with a suitable pyrrole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarboxylic acid.
Reduction: 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dimethanol.
Substitution: Various substituted derivatives of the phenyl ring, depending on the electrophile used.
Scientific Research Applications
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde can be compared with other similar compounds, such as:
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid: This compound has a similar structure but lacks the second aldehyde group, which may result in different chemical reactivity and biological activity.
Phenylacetone: Also known as phenyl-2-propanone, this compound has a phenyl group attached to a propanone moiety. It differs in its functional groups and overall structure, leading to distinct properties and applications.
The uniqueness of this compound lies in its dual aldehyde functionality and the presence of a pyrrole ring, which confer specific chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-(1-phenylpropan-2-yl)pyrrole-2,5-dicarbaldehyde |
InChI |
InChI=1S/C15H15NO2/c1-12(9-13-5-3-2-4-6-13)16-14(10-17)7-8-15(16)11-18/h2-8,10-12H,9H2,1H3 |
InChI Key |
VAQCVCAQJDWYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2C(=CC=C2C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)
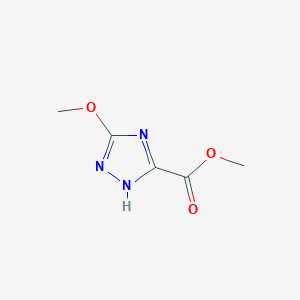
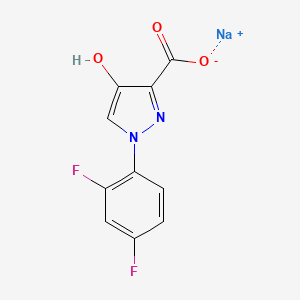
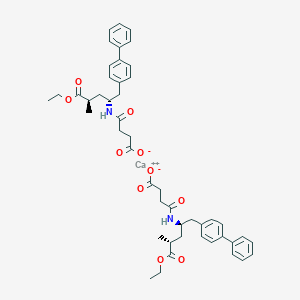
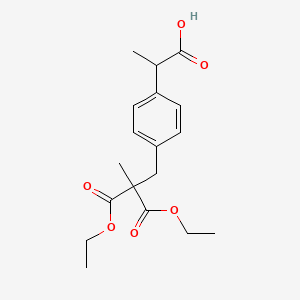

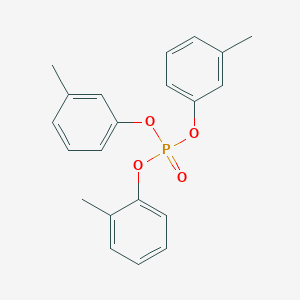
![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)

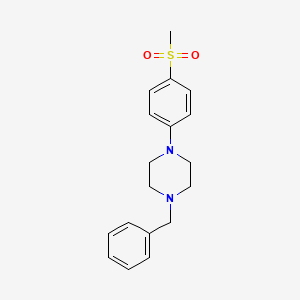
![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
